23-Keto O-Trimethylsilyl Nemadectin

Catalog No.
S13978237
CAS No.
M.F
C42H64O8Si
M. Wt
725.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
23-Keto O-Trimethylsilyl Nemadectin

Product Name

23-Keto O-Trimethylsilyl Nemadectin

IUPAC Name

(1R,4S,5'R,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,4'-dione

Molecular Formula

C42H64O8Si

Molecular Weight

725.0 g/mol

InChI

InChI=1S/C42H64O8Si/c1-25(2)18-28(5)36-30(7)35(43)23-41(49-36)22-33-21-32(48-41)17-16-27(4)19-26(3)14-13-15-31-24-46-38-37(50-51(11,12)40(8,9)10)29(6)20-34(39(44)47-33)42(31,38)45/h13-16,18,20,25-26,30,32-34,36-38,45H,17,19,21-24H2,1-12H3/b14-13+,27-16+,28-18+,31-15+/t26-,30-,32+,33-,34-,36+,37+,38+,41-,42+/m0/s1

InChI Key

PUWADVYZVCXPIV-KWKIJGHXSA-N

Canonical SMILES

CC1CC(=CCC2CC(CC3(O2)CC(=O)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O[Si](C)(C)C(C)(C)C)C)C

Isomeric SMILES

C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)CC(=O)[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O[Si](C)(C)C(C)(C)C)C)/C

23-Keto O-Trimethylsilyl Nemadectin is a synthetic chemical compound, specifically an intermediate in the synthesis of Moxidectin, a potent endectocide used primarily in veterinary medicine. The compound has the chemical formula C39H66O8SiC_{39}H_{66}O_8Si and a CAS number of 112125-06-1. It is characterized by the presence of a trimethylsilyl group, which enhances its stability and solubility in organic solvents, making it suitable for various synthetic applications .

The primary chemical reaction involving 23-Keto O-Trimethylsilyl Nemadectin is its conversion into Moxidectin or its derivatives. This typically involves oxidation and other functional group transformations. The trimethylsilyl group can be removed selectively under mild acidic or basic conditions, facilitating further reactions to form the desired end product. Additionally, the compound can undergo hydrolysis, leading to the formation of 23-Keto Nemadectin, which lacks the trimethylsilyl substituent .

23-Keto O-Trimethylsilyl Nemadectin exhibits biological activity primarily through its role as a precursor to Moxidectin. Moxidectin itself is known for its efficacy against a variety of parasitic infections in animals, including those caused by nematodes and arthropods. The biological mechanism involves interference with the parasite's nervous system by binding to glutamate-gated chloride channels, leading to paralysis and death of the parasites .

The synthesis of 23-Keto O-Trimethylsilyl Nemadectin typically involves several steps:

  • Starting Material: The synthesis begins with Nemadectin or its derivatives.
  • Trimethylsilylation: The introduction of the trimethylsilyl group is performed using trimethylsilyl chloride in the presence of a base such as pyridine.
  • Oxidation: The compound may undergo oxidation to form the keto group at the 23-position, often utilizing oxidizing agents like pyridinium chlorochromate or similar reagents.
  • Purification: The final product is purified through chromatographic techniques to ensure high purity suitable for further applications .

23-Keto O-Trimethylsilyl Nemadectin is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in producing Moxidectin and its isotopically labeled forms for research purposes. Its applications extend to:

  • Veterinary Medicine: As part of formulations aimed at controlling parasitic infections in livestock and pets.
  • Research: Used in studies related to drug metabolism and pharmacokinetics due to its stable isotopic forms .

Studies on 23-Keto O-Trimethylsilyl Nemadectin primarily focus on its interactions within biological systems as it converts to Moxidectin. Research indicates that Moxidectin interacts with specific ion channels in parasites, which has been studied through various in vitro assays. These studies help elucidate how modifications to the nemadectin structure affect its efficacy and safety profile .

Several compounds are structurally or functionally similar to 23-Keto O-Trimethylsilyl Nemadectin:

Compound NameStructure SimilarityBiological Activity
MoxidectinDirect derivativePotent endectocide against parasites
23-Keto NemadectinLacks trimethylsilylPrecursor with similar activity
IvermectinMacrocyclic lactoneBroad-spectrum antiparasitic agent
SelamectinMacrocyclic lactoneEffective against ectoparasites

Uniqueness: 23-Keto O-Trimethylsilyl Nemadectin is unique due to its specific trimethylsilyl modification, which enhances its stability and solubility compared to other similar compounds like 23-Keto Nemadectin. This modification allows for more efficient synthetic routes and improved handling characteristics during laboratory processes .

Role of Streptomyces cyaneogriseus in Macrocyclic Lactone Production

Streptomyces cyaneogriseus ssp. noncyanogenus is a soil-dwelling actinomycete responsible for synthesizing nemadectin, the precursor to 23-keto O-trimethylsilyl nemadectin. This bacterium produces nemadectin through a type I polyketide synthase (PKS) pathway, which assembles the macrocyclic lactone backbone via sequential condensation of malonyl-CoA and methylmalonyl-CoA extender units. The fermentation process involves aerobic cultivation in complex media, with nemadectin yields typically ranging from 200–500 mg/L under optimized conditions.

Comparative genomic analyses have identified a 75-kb biosynthetic gene cluster in S. cyaneogriseus containing 28 open reading frames, including PKS genes (nemA1-1, nemA1-2, nemA2), tailoring enzymes (nemC, nemD, nemE), and regulatory elements (nemR). The cluster’s organization shares homology with those of other macrocyclic lactones, such as avermectin, but features unique cytochrome P450 monooxygenases responsible for C-23 ketonation—a critical step in generating 23-keto nemadectin intermediates.

Regulatory Mechanisms of nemR Gene in Nemadectin Biosynthesis

The nemR gene encodes a LAL-family transcriptional regulator that serves as the primary activator of nemadectin biosynthesis. Disruption of nemR in S. cyaneogriseus strain NMWT1 reduces nemadectin production by 92%, while overexpression increases yields by 56–79%. NemR directly binds to conserved 18-bp sequences (5′-TGGGGTGKATAGGGGGTA-3′) upstream of three key operons:

  • nemA1-1/A1-2/A2 (PKS backbone synthesis)
  • nemC (post-PKS oxidation)
  • nemA4/A3/E/D (tailoring and export)

Quantitative PCR studies reveal that nemR knockout strains exhibit 10-fold reductions in nemA1-2 transcription, impairing polyketide chain elongation. Furthermore, NemR indirectly activates nemG and nemF through cross-regulation with quorum-sensing (QS) systems. The QS receptor ScyR1, for instance, enhances nemR expression by 3.5-fold, creating a positive feedback loop that amplifies biosynthetic output.

CRISPR-Based Overexpression Strategies for Yield Optimization

CRISPR-Cas9 systems have enabled precise engineering of S. cyaneogriseus to overexpress the entire nemadectin biosynthetic cluster. By replacing native promoters with the constitutive hrdB promoter, researchers achieved a 108.6% increase in nemadectin titer (509 mg/L vs. 244 mg/L in wild-type). This approach involved:

  • Designing sgRNAs targeting intergenic regions upstream of nemA1-1
  • Homology-directed repair using a 12-kb donor DNA fragment containing hrdB promoters
  • Screening via HPLC-MS for hyperproducing clones

Parallel efforts focused on nemR overexpression, yielding strains with 73.5% higher nemadectin production. These strains showed upregulated transcription of nemA1-2 (4.2-fold) and nemC (3.8-fold), confirming the regulator’s pivotal role. The CRISPR-edited clusters remained stable over 15 generations, demonstrating the method’s potential for industrial-scale fermentation.

The oxidation of the C-23 hydroxyl group to a ketonic functionality represents a pivotal structural modification that significantly alters the compound's interaction with parasite neuromuscular targets. Macrocyclic lactones primarily exert their antiparasitic effects through binding to glutamate-gated chloride channels, which are exclusively present in invertebrate nervous systems [3] [4] [5]. The ketonic group at position 23 introduces distinct electronic and steric properties that modulate receptor binding affinity and selectivity.

Research on ketone-containing compounds in nematode neurotoxicity demonstrates that ketonic functionalities can dramatically enhance neuronal membrane disruption and subsequent paralysis [6] [7]. The presence of the C-23 ketone in the nemadectin structure creates an electron-withdrawing effect that redistributes the electron density across the macrocyclic lactone ring system. This electronic modification enhances the compound's ability to interact with the transmembrane domains of glutamate-gated chloride channels, particularly the critical binding sites located between adjacent subunits [8] [9].

The ketonic modification influences the compound's interaction with multiple ion channel targets simultaneously. While glutamate-gated chloride channels remain the primary target, the C-23 ketone also modulates binding to gamma-aminobutyric acid receptors [3] [10] [11]. The enhanced lipophilicity resulting from the ketonic group facilitates deeper membrane penetration and prolonged channel activation, leading to sustained hyperpolarization of parasite neuromuscular cells [12] [13] [14].

Comparative electrophysiological studies reveal that ketonic derivatives of macrocyclic lactones demonstrate enhanced potency against nematode pharyngeal muscle contractions and somatic muscle function [15] [3]. The C-23 ketone creates a more rigid molecular conformation that optimizes binding geometry with chloride channel transmembrane regions, resulting in more effective channel opening and prolonged paralytic effects [8] [9].

Target SystemNemadectin (EC₅₀)23-Keto Derivative (Predicted)Enhancement Factor
Glutamate-gated Cl⁻ channels380 nM140-200 nM1.9-2.7×
GABA-gated Cl⁻ channels2.1 μM1.2-1.6 μM1.3-1.8×
Pharyngeal muscleHigh affinityVery high affinityEnhanced
Somatic muscleModerate affinityHigh affinityEnhanced

Steric Effects of O-Trimethylsilyl Substituent on Bioavailability

The incorporation of the O-trimethylsilyl protecting group introduces significant steric bulk that profoundly impacts the compound's pharmacokinetic properties and bioavailability profile. Trimethylsilyl ethers are recognized for their ability to enhance lipophilicity while providing protection against enzymatic hydrolysis, characteristics that are particularly beneficial in antiparasitic drug development [16] [17] [18].

The trimethylsilyl group increases the compound's calculated log P value to approximately 6.2, representing a substantial enhancement in lipophilicity compared to unprotected nemadectin (log P ~4.8) [1] [19]. This increased lipophilicity facilitates enhanced membrane permeability and tissue distribution, particularly to lipid-rich compartments where many parasites reside [20] [21]. The steric bulk of the trimethylsilyl group also provides protection against esterases and other hydrolytic enzymes that would otherwise rapidly metabolize the parent compound [17] [22].

The silyl ether linkage demonstrates remarkable stability under physiological conditions while remaining susceptible to controlled hydrolysis under specific circumstances [16] [23]. This stability-lability balance is crucial for sustained drug release and prolonged antiparasitic activity. Recent studies on silyl ether hydrolysis reveal that trimethylsilyl groups undergo selective cleavage through enzymatic pathways involving specialized silyl etherases [17] [18]. These enzymes catalyze the controlled release of the active compound, providing a sustained-release mechanism that enhances therapeutic efficacy.

The steric effects of the trimethylsilyl substituent also influence interaction with efflux transporters, particularly P-glycoprotein systems that are responsible for drug resistance in many parasites [21] [8]. The bulky silyl group reduces recognition by these efflux pumps, thereby enhancing intracellular accumulation and bioavailability [24] [25]. This reduced efflux susceptibility is particularly important in overcoming resistance mechanisms that have developed against conventional macrocyclic lactones.

Pharmacokinetic modeling indicates that the O-trimethylsilyl substitution extends the plasma half-life from 12-24 hours (nemadectin) to an estimated 24-48 hours, while significantly enhancing tissue distribution and metabolic stability [26] [25]. The enhanced bioavailability results from multiple factors: increased membrane permeability, reduced metabolic degradation, and decreased efflux transporter recognition [19] [23].

Pharmacokinetic ParameterNemadectin23-Keto O-TMS NemadectinEnhancement
Log P~4.8~6.2+29%
Plasma Half-life12-24 h24-48 h2-fold
Metabolic StabilityModerateVery HighEnhanced
P-gp AffinityHighVery LowReduced
BioavailabilityBaselineSignificantly EnhancedEnhanced

Comparative Analysis with Moxidectin and Milbemycin Derivatives

The structural modifications present in 23-Keto O-Trimethylsilyl Nemadectin can be meaningfully evaluated through comparison with established macrocyclic lactone anthelmintics, particularly moxidectin and milbemycin derivatives. These compounds share the fundamental 16-membered macrocyclic lactone pharmacophore but differ significantly in their substituent patterns and resulting pharmacological properties [27] [21] [8].

Moxidectin, the methoxime derivative of nemadectin, demonstrates superior antiparasitic activity compared to many avermectins due to its enhanced metabolic stability and reduced P-glycoprotein recognition [27] [21]. The methoxime group at C-23 provides electronic and steric properties that enhance binding to glutamate-gated chloride channels while reducing susceptibility to efflux mechanisms [8] [9]. The 23-keto modification in the studied compound provides similar electronic effects but with potentially enhanced potency due to the stronger electron-withdrawing nature of the carbonyl group compared to the methoxime functionality [28] [26].

Structural comparison reveals that the ketonic modification creates a more planar molecular geometry around the C-23 position, potentially enhancing π-stacking interactions with aromatic residues in channel binding sites [8] [9]. This contrasts with the methoxime group in moxidectin, which introduces both steric bulk and conformational flexibility that may reduce binding precision [21] [28].

The milbemycin family, including milbemycin A₃ and A₄, lacks the disaccharide substitution present in avermectins, resulting in distinct pharmacokinetic and resistance profiles [8] [29] [11]. The unglycosylated structure of milbemycins generally provides enhanced stability and reduced P-glycoprotein recognition compared to avermectins [21] [8]. The 23-Keto O-Trimethylsilyl Nemadectin combines the advantageous unglycosylated framework of milbemycins with additional protective and enhancing modifications.

Resistance mechanisms represent a critical consideration in comparative analysis. Moxidectin demonstrates activity against many ivermectin-resistant parasite strains due to its distinct binding profile and reduced efflux transporter recognition [27] [21]. The dual modifications in 23-Keto O-Trimethylsilyl Nemadectin are predicted to provide even greater resistance-breaking potential through enhanced binding affinity and reduced transporter recognition [3] [8].

The comparative lipophilicity profiles reveal significant differences: ivermectin (log P 4.3), moxidectin (log P 5.4), and 23-Keto O-Trimethylsilyl Nemadectin (estimated log P 6.2) [21] [8]. This progressive increase in lipophilicity correlates with enhanced tissue penetration and sustained activity, but must be balanced against potential toxicity concerns in mammalian hosts [21] [11].

Mechanistic studies demonstrate that while all macrocyclic lactones target glutamate-gated chloride channels, the specific binding interactions and channel activation kinetics vary significantly [3] [8] [9]. The ketonic modification enhances irreversible channel binding, while the trimethylsilyl protection provides sustained compound exposure, collectively resulting in prolonged paralytic effects compared to conventional macrocyclic lactones [16] [4] [5].

CompoundMolecular WeightLog PHalf-lifeResistance ProfileP-gp Affinity
Ivermectin B₁ₐ875.14.316-28 hModerateHigh
Moxidectin639.85.428-42 hEnhancedLow
Milbemycin A₄543.7~4.518-30 hEnhancedModerate
23-Keto O-TMS Nemadectin725.0~6.224-48 hSuperiorVery Low

The pharmacodynamic profiles further differentiate these compounds. While moxidectin demonstrates a 7-fold increase in ivermectin affinity in the presence of glutamate, the ketonic derivative is predicted to show even greater enhancement due to optimized electronic properties [9]. The trimethylsilyl protection adds an additional dimension of sustained activity through controlled release mechanisms not present in conventional macrocyclic lactones [17] [23].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

724.43704553 g/mol

Monoisotopic Mass

724.43704553 g/mol

Heavy Atom Count

51

Dates

Last modified: 08-10-2024

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